molecular formula C35H54N2O8S B14294223 ({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid CAS No. 115625-86-0

({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid

Cat. No.: B14294223
CAS No.: 115625-86-0
M. Wt: 662.9 g/mol
InChI Key: URVQMQKAWUMVRA-UHFFFAOYSA-N
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Description

The compound ({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid is a complex organic molecule with a variety of functional groups, including carbamoyl, hydroxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid involves multiple steps, starting with the preparation of the naphthalen-1-yl core. The core is then functionalized with various groups through a series of reactions, including:

    Alkylation: Introduction of the dodecyloxy group via an alkylation reaction.

    Carbamoylation: Addition of the carbamoyl group using a suitable carbamoylating agent.

    Hydroxylation: Introduction of the hydroxy group through a hydroxylation reaction.

    Sulfanylation: Addition of the sulfanyl group using a thiol reagent.

    Esterification: Formation of the ester linkage with the 2-methylpropoxy group.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfanyl derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of ({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid: can be compared with other similar compounds, such as:

    Naphthalen-1-yl derivatives: Compounds with similar naphthalen-1-yl cores but different functional groups.

    Carbamoyl derivatives: Compounds with carbamoyl groups but different core structures.

    Sulfanyl derivatives: Compounds with sulfanyl groups but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

115625-86-0

Molecular Formula

C35H54N2O8S

Molecular Weight

662.9 g/mol

IUPAC Name

2-[2-[3-(3-dodecoxypropylcarbamoyl)-4-hydroxy-8-(2-methylpropoxycarbonylamino)naphthalen-1-yl]oxyethylsulfanyl]acetic acid

InChI

InChI=1S/C35H54N2O8S/c1-4-5-6-7-8-9-10-11-12-13-19-43-20-15-18-36-34(41)28-23-30(44-21-22-46-25-31(38)39)32-27(33(28)40)16-14-17-29(32)37-35(42)45-24-26(2)3/h14,16-17,23,26,40H,4-13,15,18-22,24-25H2,1-3H3,(H,36,41)(H,37,42)(H,38,39)

InChI Key

URVQMQKAWUMVRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCNC(=O)C1=CC(=C2C(=C1O)C=CC=C2NC(=O)OCC(C)C)OCCSCC(=O)O

Origin of Product

United States

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